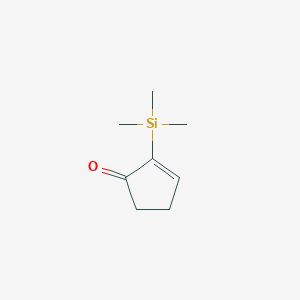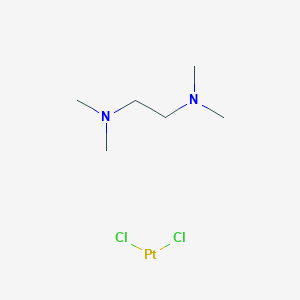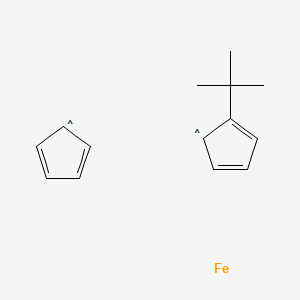
(1,3-13C2)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-13C2)buta-1,3-diene: is a labeled isotopologue of buta-1,3-diene, where two carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Visible-Light Photocatalysis: Another method employs alkylbenzenes as precursors for the one-pot preparation of buta-1,3-dienes under 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) visible-light photocatalysis.
Industrial Production Methods: Industrial production of buta-1,3-diene typically involves the dehydrogenation of n-butane or n-butene in the presence of a catalyst. This process is conducted at high temperatures and often involves the use of steam to drive the reaction forward .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: Buta-1,3-diene can be catalytically hydrogenated to a mixture of butenes and butane.
Diels-Alder Reactions: It undergoes Diels-Alder reactions with various dienophiles to form cyclohexene derivatives.
Carbonylation: The compound can undergo carbonylation reactions to form high-value chemicals such as hexanedial, adipic acid, and dimethyl adipate.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as carbonylhydridotris(triphenylphosphine)iridium(I) are used.
Diels-Alder Reactions: Typically conducted with dienophiles under thermal or catalytic conditions.
Carbonylation: Often involves the use of rhodium or palladium catalysts under syngas (CO/H2) conditions.
Major Products:
Hydrogenation: Butenes and butane.
Diels-Alder Reactions: Cyclohexene derivatives.
Carbonylation: Hexanedial, adipic acid, and dimethyl adipate.
Scientific Research Applications
Chemistry:
Isotopic Labeling: Used in studies involving isotopic labeling to trace reaction pathways and mechanisms.
Biology:
Vibrational Analysis: Utilized in vibrational analysis to study the effects of isotopic substitution on molecular vibrations.
Medicine:
Drug Development: The 1,3-diene motif is found in many drug candidates with relevant biological activities.
Industry:
Synthetic Rubber Production: A key precursor in the production of synthetic rubber.
Mechanism of Action
The mechanism of action of (1,3-13C2)buta-1,3-diene involves its participation in various chemical reactions due to its conjugated diene structure. The compound can undergo addition reactions, where the double bonds react with electrophiles or nucleophiles. In hydrogenation reactions, the double bonds are reduced to single bonds, forming butenes or butane . In Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives .
Comparison with Similar Compounds
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Chloroprene: Used in the production of neoprene rubber.
1,2-Butadiene: An isomer of buta-1,3-diene with a cumulated diene structure.
Uniqueness:
Properties
CAS No. |
1173023-33-0 |
|---|---|
Molecular Formula |
C4H6 |
Molecular Weight |
56.08 g/mol |
IUPAC Name |
(1,3-13C2)buta-1,3-diene |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1+1,4+1 |
InChI Key |
KAKZBPTYRLMSJV-VFZPYAPFSA-N |
Isomeric SMILES |
C=[13CH]C=[13CH2] |
Canonical SMILES |
C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

